molecular formula C15H14N4O2 B1275725 [4-[Bis(2-hydroxyethyl)amino]phenyl]-1,1,2-ethylenetricarbonitrile CAS No. 56672-91-4

[4-[Bis(2-hydroxyethyl)amino]phenyl]-1,1,2-ethylenetricarbonitrile

Cat. No. B1275725
CAS RN: 56672-91-4
M. Wt: 282.3 g/mol
InChI Key: XIKHTCQHDCGMQI-UHFFFAOYSA-N
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Description

“[4-[Bis(2-hydroxyethyl)amino]phenyl]-1,1,2-ethylenetricarbonitrile” is a chemical compound with the molecular formula C15H14N4O2 and a molecular weight of 282.30 . It is used as a stain with an absorption maximum of 514 nm .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula (HOCH2CH2)NC6H4C(CN)=C(CN)2 . This indicates that it contains a phenyl group attached to a bis(2-hydroxyethyl)amino group and an ethylenetricarbonitrile group .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 282.30 . It has a melting point of 72-76 °C . The compound absorbs light at a maximum wavelength of 514 nm .

Scientific Research Applications

Redox Properties and Synthesis

The redox properties of compounds related to 4-[Bis(2-hydroxyethyl)amino]phenyl]-1,1,2-ethylenetricarbonitrile have been a subject of study. For instance, Tsuji, Sasaki, and Yoshifuji (1999) developed a sterically protecting group carrying a reversible redox site and applied it to a novel redox system composed of diphosphene and triarylamine units (Tsuji, Sasaki, & Yoshifuji, 1999). This highlights the potential of such compounds in redox-related applications.

Precursor for Polymer Synthesis

Kim and Lee (2001) researched the use of hydroxy-substituted polyenaminonitrile as a soluble precursor for rigid-rod polybenzoxazole (Kim & Lee, 2001). This study provides insight into the use of such compounds in the synthesis of advanced polymeric materials.

Antimicrobial Activities

In the field of medicinal chemistry, Al‐Azmi and Mahmoud (2020) synthesized novel derivatives related to this compound and evaluated their antimicrobial activities (Al‐Azmi & Mahmoud, 2020). This indicates its potential utility in developing new antimicrobial agents.

Novel Bis-Benzamidino Derivatives

Ismail et al. (2008) synthesized novel bis-benzamidino imidazo[1,2-a]pyridines and studied their antiprotozoal activity (Ismail et al., 2008). This research suggests possible applications in antiprotozoal drug development.

Catalysis in Multicomponent Reactions

Rajput and Kaur (2013) developed a protocol for the synthesis of derivatives in the presence of CoFe2O4 nanoparticles, demonstrating the use of related compounds in catalyzing multicomponent reactions (Rajput & Kaur, 2013).

Corrosion Inhibition

Verma, Quraishi, and Singh (2015) investigated the use of derivatives as corrosion inhibitors for mild steel, highlighting their potential in corrosion control applications (Verma, Quraishi, & Singh, 2015).

Safety And Hazards

When handling this compound, it’s important to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

2-[4-[bis(2-hydroxyethyl)amino]phenyl]ethene-1,1,2-tricarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2/c16-9-13(10-17)15(11-18)12-1-3-14(4-2-12)19(5-7-20)6-8-21/h1-4,20-21H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIKHTCQHDCGMQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=C(C#N)C#N)C#N)N(CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60399306
Record name [4-[Bis(2-hydroxyethyl)amino]phenyl]-1,1,2-ethylenetricarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60399306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-[Bis(2-hydroxyethyl)amino]phenyl]-1,1,2-ethylenetricarbonitrile

CAS RN

56672-91-4
Record name [4-[Bis(2-hydroxyethyl)amino]phenyl]-1,1,2-ethylenetricarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60399306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [4-[Bis(2-hydroxyethyl)amino]phenyl]-1,1,2-ethylenetricarbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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